Nonyl 2-hydroxybenzoate Nonyl 2-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 19666-12-7
VCID: VC18462761
InChI: InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3
SMILES:
Molecular Formula: C16H24O3
Molecular Weight: 264.36 g/mol

Nonyl 2-hydroxybenzoate

CAS No.: 19666-12-7

Cat. No.: VC18462761

Molecular Formula: C16H24O3

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

Nonyl 2-hydroxybenzoate - 19666-12-7

Specification

CAS No. 19666-12-7
Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
IUPAC Name nonyl 2-hydroxybenzoate
Standard InChI InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3
Standard InChI Key VNCXHTZWYIBJTA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCOC(=O)C1=CC=CC=C1O

Introduction

Structural and Chemical Identity of Nonyl 2-Hydroxybenzoate

Nonyl 2-hydroxybenzoate is characterized by a benzene ring substituted with a hydroxyl group at the ortho position (carbon 2) and a nonyl ester group at the carboxylic acid position. This configuration distinguishes it from its para-substituted analog, nonyl 4-hydroxybenzoate, which features the hydroxyl group at carbon 4 . The structural formula is represented as:

O ⁣ ⁣C(O) ⁣ ⁣O ⁣ ⁣(CH2)8CH3attached to the 2-hydroxybenzoic acid backbone.\text{O} \!-\! \text{C}(\text{O}) \!-\! \text{O} \!-\! (\text{CH}_2)_8\text{CH}_3 \quad \text{attached to the 2-hydroxybenzoic acid backbone.}

Key identifiers include the CAS registry number 19666-12-7 and synonyms such as "nonyl salicylate" and "2-hydroxybenzoic acid nonyl ester" . Its IUPAC name, nonyl 2-hydroxybenzoate, explicitly defines the esterification of salicylic acid with a nonyl alcohol moiety.

Synthesis and Production Methods

Chemical Synthesis

Nonyl 2-hydroxybenzoate is typically synthesized via esterification reactions between salicylic acid and nonyl alcohol. This process employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

2-Hydroxybenzoic acid+Nonyl alcoholH+Nonyl 2-hydroxybenzoate+H2O.\text{2-Hydroxybenzoic acid} + \text{Nonyl alcohol} \xrightarrow{\text{H}^+} \text{Nonyl 2-hydroxybenzoate} + \text{H}_2\text{O}.

Industrial-scale production often utilizes Dean-Stark traps to remove water, shifting the equilibrium toward ester formation. Purification involves distillation or column chromatography to isolate the product from unreacted starting materials and by-products .

Microbial Production

While no direct studies on microbial synthesis of nonyl 2-hydroxybenzoate exist, research on related alkyl hydroxybenzoates provides insights. For instance, Microbulbifer marine bacteria produce alkyl esters of 4-hydroxybenzoic acid (4HBA), including nonyl 4-hydroxybenzoate, through enzymatic esterification . Although these organisms primarily yield para-substituted derivatives, metabolic engineering could theoretically redirect biosynthesis toward ortho-substituted analogs.

Physicochemical Properties

Nonyl 2-hydroxybenzoate exhibits properties typical of long-chain alkyl esters, as summarized below:

PropertyValueSource
Molecular weight264.36 g/mol
LogP (octanol-water)5.22 (predicted for analog)
Rotatable bonds10
Hydrogen bond donors1 (hydroxyl group)
Hydrogen bond acceptors3 (ester and hydroxyl groups)
Polar surface area47 Ų

The compound’s lipophilicity (LogP ≈ 5.22) suggests high solubility in organic solvents and limited aqueous solubility, making it suitable for formulations requiring hydrophobic matrices .

SupplierPurity (%)Pack SizePrice (USD)Lead TimeSource
Carboxyl Chemistry98CustomQuote-based10 days
AA BLOCKS951 g3712 days
Angene International98250 mg1310 days

These suppliers cater to research and development needs, offering quantities from milligrams to kilograms .

Biological Activity and Applications

Cosmetic and Industrial Uses

Nonyl 2-hydroxybenzoate’s lipophilic nature and UV absorption characteristics make it a candidate for use in sunscreens and topical formulations. Its ester group enhances stability compared to free salicylic acid, reducing skin irritation . Industrial applications include its use as a plasticizer or preservative in polymers, though regulatory approval depends on toxicity assessments.

Comparative Analysis with Nonyl 4-Hydroxybenzoate

The positional isomerism between nonyl 2- and 4-hydroxybenzoates significantly impacts their properties:

FeatureNonyl 2-HydroxybenzoateNonyl 4-Hydroxybenzoate
Hydroxyl positionOrtho (carbon 2)Para (carbon 4)
Antimicrobial efficacyNot reported6 mg/L against molds
Commercial availabilityLimited suppliers Widely available

This comparison underscores the need for targeted research on the ortho isomer’s bioactivity and industrial potential.

Future Research Directions

  • Bioactivity Profiling: Systematic studies to evaluate antimicrobial, antioxidant, and anticancer properties.

  • Synthetic Optimization: Development of green chemistry approaches to improve yield and sustainability.

  • Toxicological Assessments: Acute and chronic toxicity studies to establish safety profiles.

  • Industrial Applications: Exploration in polymer science and cosmetic formulations.

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